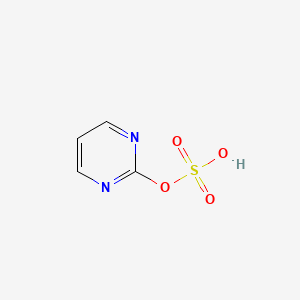
2-Hydroxypyrimidinebisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidin-2-ol sulfate is a heterocyclic aromatic compound that contains a pyrimidine ring with a hydroxyl group at the second position and a sulfate group Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ol sulfate typically involves the reaction of pyrimidine derivatives with sulfuric acid or sulfate salts. One common method includes the use of pyrimidin-2-ol as a starting material, which is then treated with sulfuric acid under controlled conditions to yield pyrimidin-2-ol sulfate .
Industrial Production Methods: Industrial production of pyrimidin-2-ol sulfate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-2-ol sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form pyrimidin-2-amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
Pyrimidin-2-ol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrimidine derivatives are essential components of nucleic acids and play crucial roles in genetic information storage and transfer.
Medicine: Pyrimidin-2-ol sulfate and its derivatives have potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of pyrimidin-2-ol sulfate involves its interaction with various molecular targets and pathways. In biological systems, pyrimidine derivatives can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to their therapeutic effects. For example, some pyrimidine-based drugs inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis .
Comparison with Similar Compounds
Uracil: A naturally occurring pyrimidine derivative found in RNA.
Thymine: Another pyrimidine derivative found in DNA.
Cytosine: A pyrimidine base found in both DNA and RNA.
Comparison: Pyrimidin-2-ol sulfate is unique due to the presence of both a hydroxyl group and a sulfate group, which can influence its chemical reactivity and biological activity. Unlike uracil, thymine, and cytosine, which are primarily involved in genetic information storage, pyrimidin-2-ol sulfate has broader applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C4H4N2O4S |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
pyrimidin-2-yl hydrogen sulfate |
InChI |
InChI=1S/C4H4N2O4S/c7-11(8,9)10-4-5-2-1-3-6-4/h1-3H,(H,7,8,9) |
InChI Key |
FHGNDTZEFXEVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
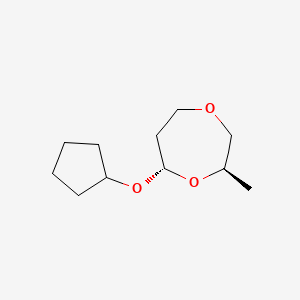
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
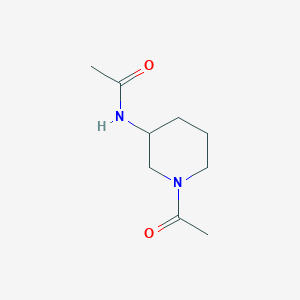
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

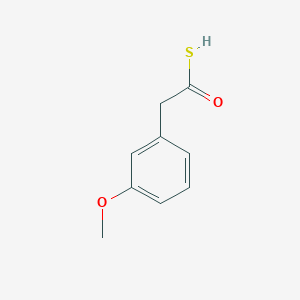
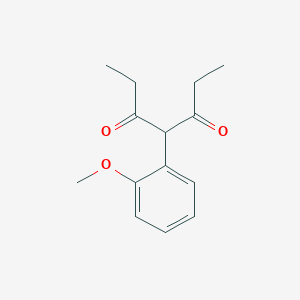

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
